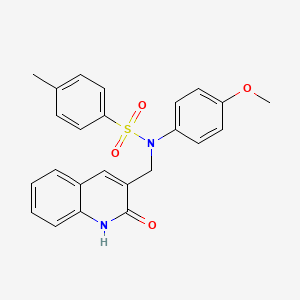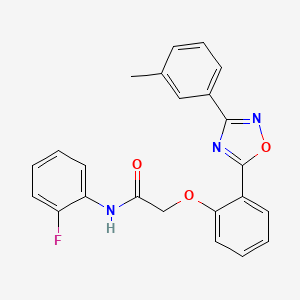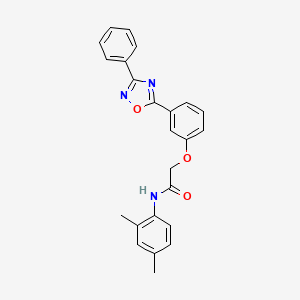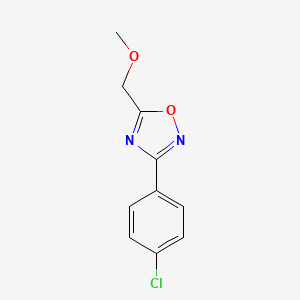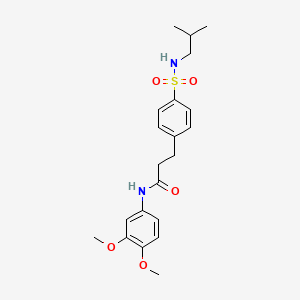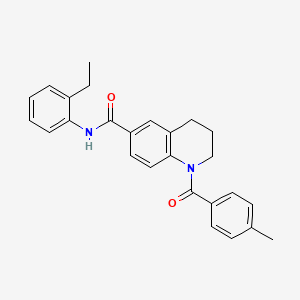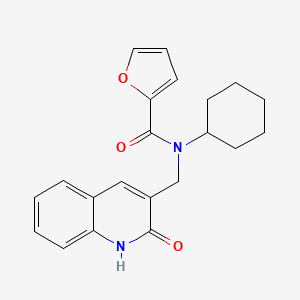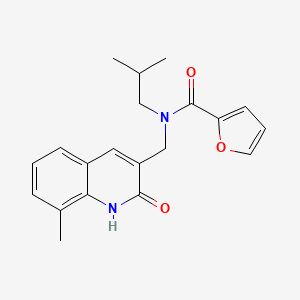
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide, also known as HMQC, is a synthetic compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, this compound has been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. Another advantage is its ability to protect neurons from oxidative stress, which makes it a potential candidate for neurodegenerative disease treatment. One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to investigate its potential as a cancer treatment and neurodegenerative disease treatment. Additionally, future research could investigate ways to improve the solubility of this compound in water to make it more useful in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. This compound has been shown to have a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. One advantage of using this compound in lab experiments is its potential as a cancer treatment and neurodegenerative disease treatment. One limitation is its limited solubility in water. Future research could investigate its mechanism of action, potential as a treatment for various diseases, and ways to improve its solubility in water.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, this compound has been shown to have antiviral and antibacterial properties.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)11-22(20(24)17-8-5-9-25-17)12-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYANBQZNHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
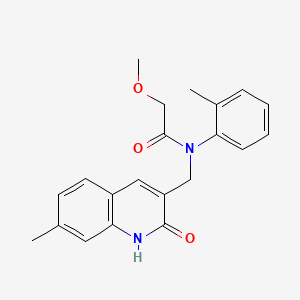
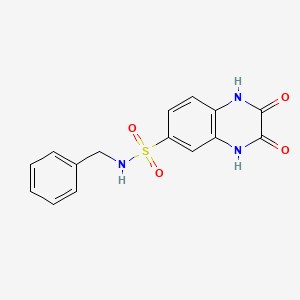


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
